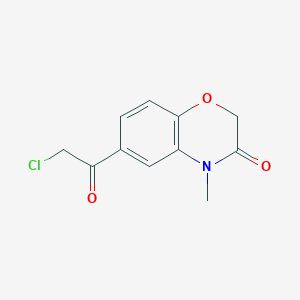

6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one” is a benzoxazinone derivative. Benzoxazinones are a type of heterocyclic compound that have been studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as chloroacetyl chloride, can be produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene .Chemical Reactions Analysis

Chloroacetyl chloride, a component of this compound, is known to be bifunctional, meaning it can form esters and amides, and can form other linkages with amines .科学的研究の応用

Antigen-Specific Cell Staining

This compound has been used in the development of a hydrolase-based fluorescence amplification method for antigen-specific cell labeling . The chloroacetyl group modification was found to improve the retention of fluorescent substrates in cells, which is crucial for effective cell staining .

Suppression of Dissociation of Fluorescent Molecules

The chloroacetyl group has been found to suppress the dissociation of the substrate after forming a covalent bond with intracellular proteins . This property is particularly useful in fluorescence microscopy and other imaging techniques that require stable association of fluorescent molecules with cellular components .

Synthesis of New Porphyrin Derivatives

The compound has been used in the synthesis of new derivatives of tetrakis (4-carboxyphenyl) porphyrin . These derivatives have been studied for their photophysical properties and potential applications in photodynamic therapy and cell imaging .

Photodynamic Therapy and Cell Imaging

The synthesized porphyrin derivatives have shown promising results in cell imaging and cytotoxicity against two cancer cell lines . This suggests potential applications in cancer treatment through photodynamic therapy .

Synthesis of Water-Soluble, Thiol-Reactive and Photo-Switchable Cross-Linker

The compound has been used in the synthesis of 3,3’-bis (sulfonato)-4,4’-bis (chloroacetamido)azobenzene (BSBCA), a water-soluble, thiol-reactive and photo-switchable cross-linker . This cross-linker can be used in various biochemical and biophysical studies.

Synthesis of D,L-7-Azatryptophan

The compound has been used in the synthesis of D,L-7-azatryptophan , a derivative of the essential amino acid tryptophan. This derivative can be used in various biological and chemical studies .

作用機序

Safety and Hazards

特性

IUPAC Name |

6-(2-chloroacetyl)-4-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-13-8-4-7(9(14)5-12)2-3-10(8)16-6-11(13)15/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYXNGYJESSKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2890469.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2890474.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2890479.png)

![4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2890482.png)

![Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate](/img/structure/B2890484.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2890487.png)

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyrimidine-5-carboxamide](/img/structure/B2890490.png)

![1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine](/img/structure/B2890492.png)